trans-Nonachlor
Overview
Description
Trans-nonachlor: is an organochlorine compound with the molecular formula C10H5Cl9 and a molecular weight of 444.224 . It is one of the primary components of the pesticide chlordane, which was widely used in agriculture and for termite control until it was banned in many countries due to its environmental persistence and potential health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-nonachlor is synthesized through the chlorination of cyclopentadiene derivatives. The process involves multiple steps of chlorination and cyclization to achieve the desired structure. The reaction conditions typically include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of cyclopentadiene in the presence of catalysts to enhance the reaction efficiency. The final product is purified through distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Trans-nonachlor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxychlordane, a more stable metabolite.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Oxychlordane
Reduction: Less chlorinated derivatives
Substitution: Various chlorinated compounds
Scientific Research Applications
Trans-nonachlor has been extensively studied for its environmental impact and toxicological effects. Its applications in scientific research include:
Environmental Chemistry: Studying the persistence and bioaccumulation of this compound in ecosystems.
Toxicology: Investigating the toxic effects of this compound on various organisms, including humans.
Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples.
Mechanism of Action
Trans-nonachlor exerts its effects primarily through interaction with the nervous system. It acts as a neurotoxin by disrupting the normal function of ion channels in nerve cells. This disruption leads to uncontrolled nerve impulses, resulting in neurotoxicity. The molecular targets include sodium and potassium ion channels, which are essential for nerve signal transmission .
Comparison with Similar Compounds
Cis-nonachlor: Another component of chlordane with similar chemical properties but different stereochemistry.
Oxychlordane: A metabolite of trans-nonachlor formed through oxidation.
Heptachlor: A related organochlorine compound with similar uses and environmental persistence.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry and its higher bioaccumulation potential compared to cis-nonachlor. It is more persistent in the environment and has a greater tendency to accumulate in the adipose tissues of organisms .
Properties
Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. | |
CAS No. |
5103-73-1 |
Molecular Formula |
C10H5Cl9 |
Molecular Weight |
444.2 g/mol |
IUPAC Name |
(1R,2R,3S,5R,6S,7R)-1,3,4,5,7,8,9,10,10-nonachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H5Cl9/c11-3-1-2(4(12)5(3)13)9(17)7(15)6(14)8(1,16)10(9,18)19/h1-5H/t1-,2+,3+,4-,5?,8-,9-/m1/s1 |
InChI Key |
OCHOKXCPKDPNQU-JIRPQDPUSA-N |
Isomeric SMILES |
[C@@H]12[C@@H]([C@H](C([C@H]1Cl)Cl)Cl)[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES |
C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C12C(C(C(C1Cl)Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
39765-80-5 5103-73-1 3734-49-4 |
|
Pictograms |
Irritant; Environmental Hazard |
solubility |
In water, 8.2X10-3 mg/L at 25 °C /Estimated/ |
Synonyms |
(1R,3S,3aR,4S,7R,7aS)-rel-1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-Hexahydro-4,7-Methano-1H-indene; (1α,2α,3α,3aα,4β,7β,7aα)-1,2,3,4,5,6,7,8,8-Nonachloro-2,3,3a,4,7,7a-hexahydro-4,7-Methano-1H-indene; 1α,2α,3α,4β,5,6,7β,8,8-Nonachloro-3aα,4,7,7aα-t |
vapor_pressure |
0.000001 [mmHg] 1.00X10-6 mm Hg at 25 °C /Extrapolated/ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trans-nonachlor exert its effects within biological systems?
A1: this compound primarily acts as an endocrine disruptor, interfering with the normal functioning of hormones. [] It has been shown to bind to both estrogen receptors (aER) and progesterone receptors (aPR) in the American alligator, potentially contributing to reproductive abnormalities. []
Q2: Does this compound interact with any specific receptors?
A2: Yes, research suggests that this compound acts as an epidermal growth factor receptor (EGFR) inhibitor. It exhibits competitive antagonistic behavior by displacing bound epidermal growth factor (EGF) from EGFR. [] This interaction can disrupt EGFR signaling pathways, potentially contributing to metabolic disruptions. []
Q3: What are the potential health consequences of this compound exposure?
A3: Studies have linked this compound exposure to various health issues, including:
- Atherosclerosis: An association has been observed between serum this compound levels and the occurrence of atherosclerosis, a disease characterized by plaque buildup in arteries. []
- Cognitive Decline: Elders with high serum concentrations of this compound showed a greater risk of cognitive decline with aging, particularly in cognitive tests like the Digit-Symbol Substitution Test. []
- Diabetes: Some studies suggest a potential link between elevated this compound levels and an increased prevalence of diabetes, particularly type 2 diabetes. [, ]
- Male Urogenital Anomalies: While studies have investigated a possible link between this compound and male urogenital anomalies like cryptorchidism and hypospadias, no conclusive association has been established. []
- Testicular Germ Cell Tumors (TGCTs): Higher plasma levels of this compound have been associated with an increased risk of TGCTs, particularly seminomas. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H5Cl9, and its molecular weight is 409.7 g/mol. []
Q5: What is the three-dimensional structure of this compound?
A5: X-ray diffraction analysis has revealed that this compound exists in an aaa conformation regarding the three chlorine substituents on the cyclopentane ring. Its hexachloronorbornene nucleus shares structural similarities with other cyclodiene compounds. []
Q6: Is there information available on the material compatibility of this compound?
A6: The provided research papers primarily focus on the biological and environmental aspects of this compound. Information regarding its compatibility with specific materials is limited within these studies.
Q7: Are there any known catalytic properties or applications of this compound?
A7: this compound is primarily recognized as a pesticide and an environmental contaminant. The provided research does not indicate any catalytic properties or applications for this compound.
Q8: Have computational methods been employed to study this compound?
A8: While the provided research primarily focuses on experimental studies, computational methods like principal component analysis (PCA) have been used to analyze pesticide mixtures, including this compound, and assess their distribution and determinants in biological samples. []
Q9: How does the structure of this compound relate to its toxicity?
A9: Research suggests that the trans-isomers of chlordane compounds, including this compound, tend to be more toxic than their cis-isomers. [] For instance, in a study using HEPG2 cell cultures, this compound demonstrated higher toxicity compared to technical chlordane and other chlordane isomers. []
Q10: Is there information available regarding the stability of this compound in different formulations or conditions?
A10: The provided research focuses primarily on the environmental persistence and bioaccumulation of this compound. Specific details about its stability in various formulations or under controlled conditions are limited within these studies.
Q11: What is the regulatory status of this compound?
A11: this compound is a component of the pesticide chlordane, which has been banned for most uses in many countries, including the United States, due to its environmental persistence and potential health risks. []
Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A12:
- Absorption: this compound can be absorbed through ingestion, inhalation, and dermal contact. []
- Distribution: Being lipophilic, it tends to accumulate in fatty tissues, including adipose tissue and breast milk. [, , , , ]
- Metabolism: this compound is metabolized primarily in the liver, forming metabolites such as oxychlordane. [, , ]
- Excretion: It is slowly excreted from the body, primarily through feces, with a long biological half-life, particularly in adipose tissue. []
Q13: Are there gender-related differences in the pharmacokinetics of this compound?
A13: Yes, studies in rats indicate gender differences in the metabolism and elimination of this compound. Female rats tend to accumulate higher levels of this compound and its metabolite, oxychlordane, compared to males. [] The enantioselective depletion patterns of chlordane compounds also differ between genders. []
Q14: Have there been any in vitro or in vivo studies evaluating the efficacy of this compound for specific therapeutic purposes?
A14: The provided research primarily focuses on the toxicological and environmental aspects of this compound. There is no mention of studies investigating its potential efficacy for therapeutic applications.
Q15: Is there evidence of resistance or cross-resistance developing to this compound?
A15: this compound is an insecticide that primarily targets insects. The provided research does not explore the development of resistance to this compound in insect populations.
Q16: What are the known toxic effects of this compound?
A16: this compound exhibits endocrine-disrupting properties, interfering with hormonal systems. [] It has also been linked to oxidative stress, which can contribute to various health issues. []
Q17: What are the potential long-term effects of this compound exposure?
A17: Due to its persistence and bioaccumulative nature, long-term exposure to this compound raises concerns about chronic health effects, including an increased risk of certain cancers, metabolic disorders, and reproductive issues. [, , , ]
Q18: Are there any specific drug delivery or targeting strategies being explored for this compound?
A18: The focus of the research provided is on the negative health and environmental impacts of this compound. There's no mention of research exploring its potential for drug delivery or targeting.
Q19: How is this compound typically measured in environmental and biological samples?
A19: Gas chromatography coupled with electron capture detection (GC-ECD) is a common method for analyzing this compound and other organochlorine pesticides in various matrices, including sediment, water, and biological tissues. [, , , ]
Q20: What other analytical techniques are used to study this compound?
A20: In addition to GC-ECD, researchers utilize various other techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS): Provides more specific identification and quantification of this compound and its metabolites. [, , , , ]
- High-Resolution Gas Chromatography-Low-Resolution Mass Spectrometry (HRGC-LRMS): Offers enhanced separation and detection capabilities for complex environmental samples. []
- Positive Ion Chemical Ionization (PICI) in an Ion Trap: Enables specific fragmentation reactions, aiding in the identification and quantification of chlordane compounds, including this compound. []
Q21: What are the environmental concerns associated with this compound?
A21: this compound is an environmentally persistent pollutant that:
- Bioaccumulates: It accumulates in the fatty tissues of organisms and magnifies up the food chain, posing risks to wildlife, particularly top predators. [, , ]
- Persists in the environment: It degrades slowly in the environment, leading to its long-term presence in soil, water, and sediments. [, , ]
- Can be transported long distances: It can be transported through the atmosphere to remote regions, including the Arctic. [, ]
Q22: What is being done to mitigate the environmental impact of this compound?
A22: The use of chlordane, including this compound, has been banned or restricted in many countries to prevent further environmental contamination. [] Research continues to explore remediation strategies for contaminated sites.
Q23: What is the solubility of this compound?
A23: this compound is lipophilic, meaning it has low solubility in water but dissolves readily in fats and oils. [, ]
Q24: How are analytical methods for measuring this compound validated?
A24: Validation of analytical methods typically involves assessing parameters such as:
Q25: What is known about the biocompatibility and biodegradability of this compound?
A25: this compound is considered an environmental contaminant due to its persistence and bioaccumulation potential. While the provided research doesn't offer detailed insights into its biocompatibility, its persistence suggests limited biodegradability. [, , ]
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